molecular formula C16H9Cl2N5O2 B2962722 N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040694-52-7

N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B2962722
CAS No.: 1040694-52-7
M. Wt: 374.18
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a 5-hydroxy group and an N-linked 2,5-dichlorophenyl carboxamide moiety.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N5O2/c17-8-5-6-10(18)11(7-8)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJILYCHKOPTEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound involves the hybridization of triazole and quinazoline moieties. This structural combination is known to enhance biological activity. The compound's molecular formula is C18H15Cl2N4OC_{18}H_{15}Cl_2N_4O, with a molecular weight of 364.25 g/mol.

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicate moderate to potent cytotoxic effects:

Cell Line IC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Breast cancer (MCF-7)39.41
Prostate cancer (PC3)27.05
Colorectal carcinoma (HCT-116)17.35

The compound exhibited the highest anti-proliferative effect against colorectal carcinoma cells (HCT-116), followed by hepatocellular carcinoma and breast cancer cells .

The mechanism by which this compound exerts its anticancer effects includes:

  • EGFR Inhibition : Similar compounds in the triazoloquinazoline class have shown inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest at the G2/M phase and promote apoptotic cell death in cancer cells .

Case Studies and Research Findings

A study conducted on various synthesized triazoloquinazolines highlighted the compound's ability to inhibit tumor growth in vitro. The research utilized MTT assays to assess cytotoxicity across different cell lines . Furthermore, comparative analysis with standard chemotherapeutics like doxorubicin demonstrated that while this compound showed moderate activity, its unique structure may offer advantages in specificity and reduced side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations: Triazoloquinazolines vs. Thienotriazolopyrimidines

The triazoloquinazoline core differentiates this compound from thieno-fused triazolopyrimidines. Evidence indicates that thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 4i, 5n) exhibit superior anticancer activity compared to [1,2,3]triazolo[1,5-a]quinazolines (6a–c). For instance:

  • Thienotriazolopyrimidines showed moderate growth inhibition (GP = 50–80%) across renal, melanoma, and ovarian cancer cell lines, though activity was generally low .

Substituent Effects: Chlorophenyl vs. Other Aromatic Groups

The 2,5-dichlorophenyl group in the target compound contrasts with substituents in analogs:

  • Compound 3b (5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide) shares a dichlorophenyl group but features a pyrazole core.
  • N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide () replaces chlorine with methoxy and fluorine groups. While biological data are absent, such substitutions may alter solubility and target affinity .

Key Insight: Chlorine atoms in the 2,5-dichlorophenyl group likely increase lipophilicity, enhancing membrane permeability compared to polar substituents like methoxy or cyano groups .

Tabulated Comparison of Key Compounds

Compound Name / Structure Core Scaffold Substituents Anticancer Activity (GP% or IC50) Reference
N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide Triazoloquinazoline 5-hydroxy, 2,5-dichlorophenyl Not reported -
6a: 2-(Amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile Triazoloquinazoline Amino, malononitrile GP = 81.85% (Renal UO-31)
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-one (4i) Thienotriazolopyrimidine Varied aryl groups GP range: 50–80% (multiple lines)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Triazole 2,5-dichlorophenyl, 4-methylphenyl GP = -13.42% (Renal RXF 393)

Q & A

Q. What safety protocols are critical for handling chlorinated triazoloquinazolines?

  • Methodological Answer : Follow P-codes for chlorinated analogs (e.g., P301+P310 for ingestion, P305+P351+P338 for eye contact). and recommend PPE (gloves, goggles), fume hoods, and neutralization of waste with 10% NaHCO₃ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.